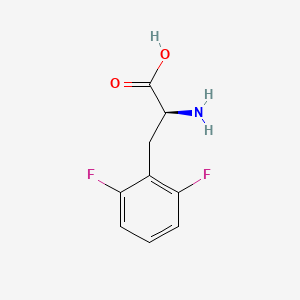

2,6-Difluor-L-Phenylalanin

Übersicht

Beschreibung

2,6-Difluoro-l-phenylalanine is a derivative of the amino acid phenylalanine where two fluorine atoms are substituted at the 2 and 6 positions of the aromatic ring. This modification is part of a broader exploration of difluorophenylalanines, which are used to study the CH/π interaction between peptide ligands and receptors, as demonstrated in the synthesis of a complete set of L-difluorophenylalanines .

Synthesis Analysis

The synthesis of 2,6-Difluoro-l-phenylalanine is not directly described in the provided papers. However, a related process is mentioned where a complete set of L-difluorophenylalanines, including 2,6-Difluoro-l-phenylalanine, was prepared and incorporated into peptides . This suggests that the synthesis involves strategic fluorination of the phenyl ring in the phenylalanine structure, likely through a directed aromatic substitution reaction.

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-l-phenylalanine includes a phenyl ring with two fluorine atoms at the 2 and 6 positions, which could influence the electronic properties of the molecule due to the electronegative nature of fluorine. The presence of fluorine atoms is expected to affect the molecule's reactivity and interaction with other molecules, such as in the CH/π interactions in peptide-receptor binding .

Chemical Reactions Analysis

The specific chemical reactions involving 2,6-Difluoro-l-phenylalanine are not detailed in the provided papers. However, the incorporation of difluorophenylalanine derivatives into peptides suggests that these amino acids can participate in peptide bond formation and potentially alter the binding characteristics of the peptides in which they are incorporated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-l-phenylalanine are not explicitly discussed in the provided papers. However, the introduction of fluorine atoms is known to impact the acidity of adjacent protons, the hydrophobicity, and the overall molecular stability. These properties are crucial when difluorophenylalanine derivatives are used to probe the interactions within biological systems, such as the CH/π interaction in peptide-receptor binding .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Fluorierte Phenylalanine, einschließlich 2,6-Difluor-L-Phenylalanin, haben beträchtliche industrielle und pharmazeutische Anwendungen . Die Einführung von Fluor in Phenylalanin kann die Acidität, Basizität, Hydrophobizität, Geometrie, Konformation, Reaktivität und darüber hinaus die Bioverfügbarkeit des Analogs beeinflussen .

Enzymhemmer

Diese Verbindungen haben eine wichtige Rolle als potenzielle Enzymhemmer übernommen . Es wurde festgestellt, dass die Wirkung der Peptidstruktur und -stabilität von der Position und Anzahl der Fluoratome innerhalb der Aminosäureketten abhängt .

Therapeutische Mittel

Fluorierte Phenylalanine werden auch als therapeutische Mittel eingesetzt . Sie modulieren die Eigenschaften von Peptiden und Proteinen und beeinflussen Aspekte wie Proteinfaltung, Protein-Protein-Wechselwirkungen, ribosomale Translation, Lipophilie, Acidität/Basizität, optimaler pH-Wert, Stabilität, thermische Stabilität und therapeutische Eigenschaften .

Topographie-Bildgebung von Tumörokosystemen

Eine der einzigartigen Anwendungen von this compound liegt in der Topographie-Bildgebung von Tumörokosystemen unter Verwendung der Positronen-Emissions-Tomographie (PET) .

Erhöhung der katabolischen Stabilität von Proteinen

Die Einarbeitung fluorierter aromatischer Aminosäuren in Proteine erhöht ihre katabolische Stabilität, insbesondere bei therapeutischen Proteinen und Peptid-basierten Impfstoffen .

Modulation der metabolischen Eigenschaften

Fluorierte Phenylalanine erstrecken sich auf die metabolischen Eigenschaften der Membranpermeabilität und -reaktivität .

Wirkmechanismus

Target of Action

2,6-Difluoro-l-phenylalanine is a variant of the amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and memory .

Mode of Action

The antidepressant effects of L-phenylalanine, from which 2,6-Difluoro-l-phenylalanine is derived, are due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

The biochemical pathways affected by 2,6-Difluoro-l-phenylalanine are likely similar to those of phenylalanine, given their structural similarity. Phenylalanine is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Pharmacokinetics

The fluorination of amino acids generally enhances their stability and reactivity , which could potentially impact their bioavailability.

Result of Action

Fluorinated amino acids are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions . They are also used to study biological processes and develop anti-cancer reagents and vaccines .

Safety and Hazards

While specific safety and hazard information for 2,6-Difluoro-l-phenylalanine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Fluorinated amino acids, including 2,6-Difluoro-l-phenylalanine, have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . This extends to metabolic properties of membrane permeability and reactivity .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOVYDPRGDZBLJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351995 | |

| Record name | 2,6-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33787-05-2 | |

| Record name | 2,6-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33787-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

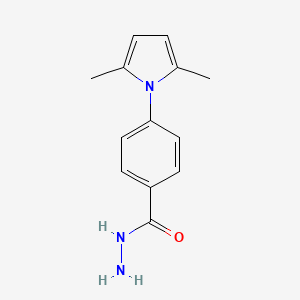

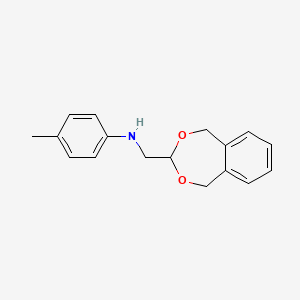

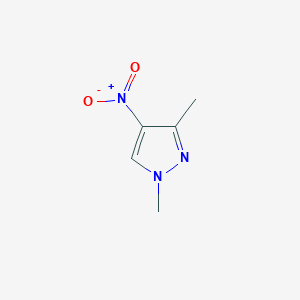

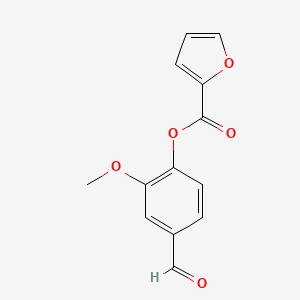

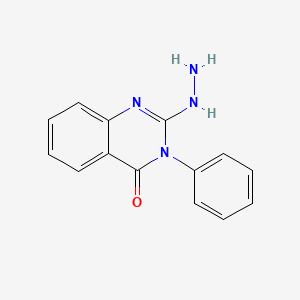

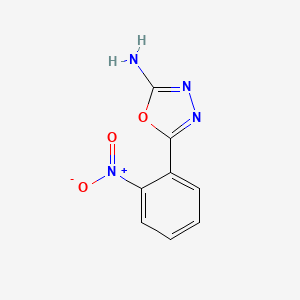

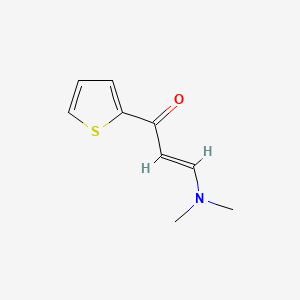

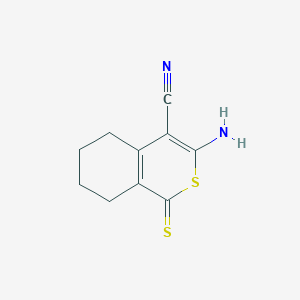

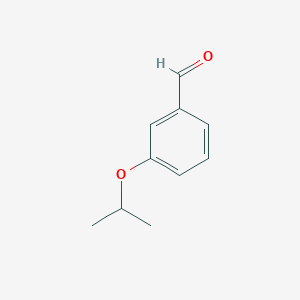

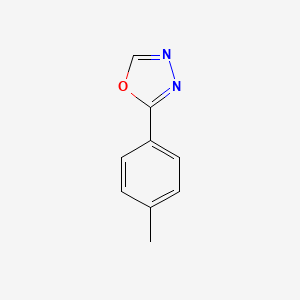

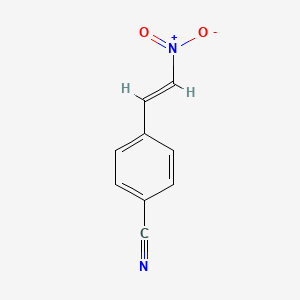

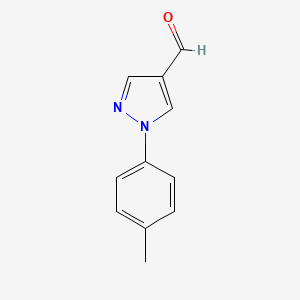

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.